
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (CAS: 1942055-78-8) is a bicyclic heterocyclic compound featuring a tetrahydroisoquinoline scaffold substituted with a cyano group at position 5 and a methyl ester at position 8. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol (calculated based on structural analysis). The compound is commercially available at 95% purity in quantities ranging from 100 mg to 1 g, indicating its use as a building block in medicinal chemistry and drug discovery .
The tetrahydroisoquinoline core is a privileged structure in pharmaceuticals, often associated with bioactivity in central nervous system (CNS) disorders, antimicrobial agents, and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves multicomponent reactions. One common method includes the use of iminium intermediates, which undergo isomerization to form the desired product . The reaction conditions often involve the use of oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to facilitate the coupling of the C(sp³)–H bond of tetrahydroisoquinoline with various nucleophiles .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, thereby preventing the breakdown of neurotransmitters and exerting neuroprotective effects . The compound also interacts with dopamine pathways, which are crucial for its neuroprotective properties .
Comparison with Similar Compounds
This section compares methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline/Tetrahydroquinoline Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., CN): The cyano group in the target compound increases polarity and may improve binding to hydrophobic enzyme pockets compared to methyl or methoxy analogs. Halogen Substituents (e.g., F): The fluoro derivative (CAS 2253638-70-7) serves as a bioisostere for hydrogen or hydroxyl groups, often used to enhance metabolic stability or blood-brain barrier penetration . Methoxy Groups: Methoxy-substituted analogs (e.g., CAS 152722-51-5) improve solubility due to oxygen’s lone pairs, facilitating aqueous formulation .
Scaffold Differences: Tetrahydroquinoline derivatives (e.g., CAS 1823961-10-9) differ in nitrogen placement (position 1 vs. 2 in isoquinoline), altering electronic distribution and steric interactions. This impacts their suitability for specific biological targets .
Salt Forms :
- Hydrochloride salts (e.g., CAS 2253638-70-7, A908987) enhance water solubility, making them preferable for in vitro assays or parenteral formulations .
Applications: The target compound’s cyano group is advantageous in synthes kinase inhibitors or CNS-targeted drugs, where electron-withdrawing groups stabilize ligand-receptor interactions. Methoxy and fluoro analogs are prevalent in antimicrobial and imaging agent development, respectively .
Biological Activity
Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (MCTIC) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MCTIC, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
MCTIC has a molecular formula of C12H12N2O2 and a molecular weight of approximately 216.24 g/mol. The compound features a tetrahydroisoquinoline core with cyano and carboxylate functional groups, which contribute to its reactivity and biological activity. The presence of these functional groups allows MCTIC to interact with various biological targets, making it a subject of interest in drug discovery.
Synthesis
The synthesis of MCTIC can be achieved through several methods, often involving the reaction of precursors under specific conditions. A common synthetic route includes the use of potassium carbonate and sodium iodide in N,N-dimethylacetamide at elevated temperatures. The following table summarizes typical reaction conditions:
Yield | Reaction Conditions | Operation in Experiment |
---|---|---|
High | Potassium carbonate; sodium iodide; In N,N-dimethylacetamide; at 160°C for 12 hours | The crude product is purified using preparative HPLC. |
Pharmacological Properties
Research indicates that MCTIC exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : MCTIC and its derivatives have been evaluated for their antimicrobial properties against various bacterial strains. For instance, compounds related to MCTIC have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Chloride Transport Modulation : A study identified tetrahydroisoquinoline derivatives that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. MCTIC's structural analogs demonstrated improved potency over existing treatments, highlighting its potential therapeutic applications in cystic fibrosis .
- Neuroprotective Effects : Compounds similar to MCTIC have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These studies suggest that MCTIC may exhibit protective actions against neuronal cell death.
Structure-Activity Relationships (SAR)
The biological activity of MCTIC can be influenced by modifications to its chemical structure. The following table illustrates some notable analogs and their respective activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Lacks cyano group | Intermediate for further synthesis |
5-Methyl-1,2,3,4-tetrahydroisoquinoline | Similar core structure | Varies in reactivity |
1-Cyanomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy groups | Different reactivity profile |
These variations demonstrate how subtle changes can significantly affect the compound's interaction with biological targets.
Case Studies
- Cystic Fibrosis Treatment : A series of tetrahydroisoquinoline derivatives were tested for their ability to enhance chloride transport in CFTR-deficient cells. One compound showed an EC50 value below 10 nM, indicating high efficacy .
- Antimicrobial Testing : In vitro studies revealed that certain derivatives of MCTIC exhibited MIC values as low as 12.5 μg/ml against S. typhi, outperforming standard antibiotics such as ampicillin .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)10-3-2-8(6-13)9-4-5-14-7-11(9)10/h2-3,14H,4-5,7H2,1H3 |
InChI Key |
RMNYNBRLKATTPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=C(C=C1)C#N |
Origin of Product |
United States |
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